molecular formula C35H43BrN4O6 B1262550 Jaspamide j

Jaspamide j

Cat. No. B1262550
M. Wt: 695.6 g/mol
InChI Key: JCKVLCSMPHMFGK-CBRUVUFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jaspamide J is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as an actin polymerisation inhibitor, an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.

Scientific Research Applications

1. Polyploidization in HL-60 Cells

Jaspamide, derived from the marine sponge Hemiastrella minor, shows antiproliferative activity and induces polyploidization in HL-60 cells. It causes a significant increase in cells with increased DNA content, indicating its role in inducing multinucleation and influencing cell size and number of nuclei (Nakazawa et al., 2001).

2. Effect on Cardiomyocyte Function

While focusing on cardiotoxicity, jaspamide was found to inhibit several cardiac ion channels including Kv1.5, Cav1.2, Cav3.2, and HCN2. It also affected cardiomyocyte contraction and viability, indicating a possible role in cardiotoxicity (Schweikart et al., 2013).

3. Actin Organization and Cellular Processes

Jaspamide reorganizes actin from a fibrous network to focal aggregates in HL-60 cells and human monocytes. It inhibits ruffling and intracellular movement but does not affect phagocytic activity or respiratory burst activity. This highlights its role in understanding the molecular mechanisms of actin involvement in these processes (Fabian et al., 1999).

4. Apoptosis and CD10 Expression

Jaspamide induces apoptosis and CD10 expression in HL-60 cells, suggesting its involvement in programmed cell death and granulocytic differentiation (Cioca & Kitano, 2002).

5. Nonpeptide Mimetics

Nonpeptide mimetics of jaspamide have been synthesized to investigate the structure-activity relationship. These mimetics exhibit similar biological profiles to jaspamide, suggesting their potential in pharmacological applications (Kahn et al., 2009).

6. Jaspamide Derivatives and Antitumor Activity

New jaspamide derivatives isolated from Jaspis splendens showed significant antitumor activity. They inhibited the growth of mouse lymphoma cell lines, indicating their potential in cancer research (Ebada et al., 2009).

7. Effects on Leukemic Cell Lines

Jaspamide significantly inhibits the self-renewal capacity of leukemic progenitors and induces immunophenotypic maturation, providing a potential tool for treating acute myeloid leukemia (AML) (Fabian et al., 1995).

properties

Product Name

Jaspamide j

Molecular Formula

C35H43BrN4O6

Molecular Weight

695.6 g/mol

IUPAC Name

(4R,7R,10S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone

InChI

InChI=1S/C35H43BrN4O6/c1-20-10-15-31(42)37-23(4)35(45)40(5)30(18-27-26-8-6-7-9-28(26)38-33(27)36)34(44)39-29(24-11-13-25(41)14-12-24)19-32(43)46-22(3)17-21(2)16-20/h6-9,11-14,16,21-23,29-30,38,41H,10,15,17-19H2,1-5H3,(H,37,42)(H,39,44)/b20-16+/t21-,22-,23-,29+,30+/m0/s1

InChI Key

JCKVLCSMPHMFGK-CBRUVUFKSA-N

Isomeric SMILES

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)CC/C(=C1)/C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

Canonical SMILES

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)CCC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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